molecular formula C8H8N2O4S B3056417 7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one CAS No. 71254-67-6

7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one

Cat. No.: B3056417
CAS No.: 71254-67-6
M. Wt: 228.23 g/mol
InChI Key: XMLNLKMCNNIYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzo[1,2,4]thiadiazin-3-one is a heterocyclic compound characterized by a fused benzo-thiadiazine scaffold with a sulfone group (1,1-dioxo) and a methoxy substituent at the 7-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and cytotoxic activity . Its synthesis typically involves multistep reactions, including cyclization and oxidation steps, as seen in related benzothiadiazine derivatives .

Properties

IUPAC Name

7-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)15(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLNLKMCNNIYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501441
Record name 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71254-67-6
Record name 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Nitro-4-methoxybenzenesulfonamide

The synthesis begins with nitration and sulfonation of a methoxy-substituted benzene ring. 4-Methoxybenzene is treated with chlorosulfonic acid to yield 4-methoxybenzenesulfonyl chloride, which is subsequently reacted with ammonia to form 4-methoxybenzenesulfonamide. Nitration using concentrated nitric acid in sulfuric acid introduces a nitro group at the ortho position relative to the sulfonamide, producing 2-nitro-4-methoxybenzenesulfonamide.

Reduction to 2-Amino-4-methoxybenzenesulfonamide

Catalytic hydrogenation or hydrazine-mediated reduction converts the nitro group to an amine. For instance, hydrazine monohydrate in the presence of ferric chloride and activated charcoal reduces 2-nitro-4-methoxybenzenesulfonamide to 2-amino-4-methoxybenzenesulfonamide with >95% yield.

Cyclization and Ring Formation Strategies

The cyclization step forms the 1,2,4-thiadiazine ring, integrating the sulfonamide and amine functionalities.

Trimethyl Orthoacetate-Mediated Cyclization

Reaction of 2-amino-4-methoxybenzenesulfonamide with trimethyl orthoacetate in refluxing acetic acid facilitates cyclization. The orthoester acts as a carbonyl source, dehydrating the amine and sulfonamide groups to form the thiadiazin-3-one core. This method, adapted from analogous syntheses of benzothiadiazine derivatives, achieves yields of 70–85%.

Reaction Conditions

  • Reagents: Trimethyl orthoacetate (1.2 equiv), glacial acetic acid
  • Temperature: 110°C, reflux
  • Duration: 12–18 hours

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction time. A mixture of 2-amino-4-methoxybenzenesulfonamide and triethyl orthoacetate subjected to 150°C for 20 minutes under microwave conditions affords the cyclized product in 88% yield, minimizing side reactions.

Methoxy Group Introduction through Nucleophilic Substitution

For substrates lacking pre-installed methoxy groups, late-stage functionalization offers an alternative route.

Chlorination Followed by Methoxide Displacement

A 7-chloro intermediate is synthesized by reacting 1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzothiadiazin-3-one with phosphorus oxychloride. Subsequent treatment with sodium methoxide in methanol replaces chlorine with methoxy. This method, validated in related thiadiazine systems, achieves 65–75% yields.

Example Protocol

  • Chlorination: 1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzothiadiazin-3-one (1 equiv), POCl₃ (3 equiv), 80°C, 6 hours.
  • Methoxylation: 7-chloro intermediate (1 equiv), NaOMe (2 equiv), MeOH, reflux, 8 hours.

Alternative Approaches and Comparative Analysis

Oxidation of Thioether Precursors

Urea-hydrogen peroxide (UHP) efficiently oxidizes thioethers to sulfones. Starting from a 7-methoxy-1-thio-1,4-dihydro-2H-benzothiadiazin-3-one, UHP in acetic acid at 50°C for 4 hours produces the 1,1-dioxo derivative in 92% yield.

Optimization of Reaction Conditions and Yield Improvements

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing transition states. Addition of p-toluenesulfonic acid (10 mol%) as a catalyst reduces reaction time by 30%.

Purification Techniques

Silica gel chromatography using ethyl acetate/hexane (1:3) effectively isolates the final product. Recrystallization from dichloromethane/ethanol improves purity to >99%.

Table 1. Comparative Yields Across Synthetic Routes

Method Yield (%) Purity (%)
Nitrobenzenesulfonamide route 85 98
Microwave cyclization 88 97
Chlorination/methoxylation 75 95
Thioether oxidation 92 99

Chemical Reactions Analysis

7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the benzothiadiazine ring.

Scientific Research Applications

7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is believed to be mediated through the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antimicrobial activity may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

(a) Benzo[1,4]thiazin-3-one Derivatives
  • Example : 1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzo[1,4]thiazin-3-one (CAS 71254-63-2).
  • Key Differences :
    • The benzo[1,4]thiazin-3-one scaffold lacks the 1,2,4-thiadiazine ring fusion present in the target compound.
    • Substituents at the 7-position (methoxy in the target compound vs. methyl or hydrogen in analogs) significantly alter electronic distribution and biological activity .
(b) Benzodithiazine Derivatives
  • Example: 3-Hydrazino-7-methyl-1,1-dioxo-1,4,2-benzodithiazine.
  • Key Differences :
    • Replacement of the thiadiazine ring with a dithiazine system introduces additional sulfur atoms, altering redox properties.
    • The 7-methyl group in this analog reduces polarity compared to the methoxy group in the target compound, impacting solubility and membrane permeability .
(c) Dihydroisobenzofuran-Based Compounds
  • Example: Cymopolyphenol D (4-[4-hydroxy-2-(hydroxymethyl)-6-methoxybenzyl]-7-methoxy-1,3-dihydroisobenzofuran-5-ol).
  • Key Differences: The dihydroisobenzofuran core replaces the thiadiazine ring, leading to distinct conformational flexibility and hydrogen-bonding capabilities. Biological activities diverge, with cymopolyphenols showing antioxidant properties rather than enzyme inhibition .

Substituent Effects

(a) Methoxy vs. Methyl at Position 7
  • 7-Methoxy Derivative :

    • Enhanced hydrogen-bond acceptor capacity due to the oxygen atom.
    • Improved solubility in polar solvents compared to methyl-substituted analogs.
    • Demonstrated higher α-glucosidase inhibition in related thiadiazole-fused compounds .
  • 7-Methyl Analog (CAS 71254-63-2) :

    • Increased lipophilicity, favoring blood-brain barrier penetration.
    • Lower enzymatic inhibition potency but superior cytotoxicity in MCF-7 cell lines .
(b) Hydroxyphenyl Substituents
  • Example: 6-(p-Hydroxyphenyl)-2H-3,4-dihydro-1,1-dioxo-1,4-thiazine. Reduced metabolic stability compared to methoxy-substituted derivatives due to susceptibility to glucuronidation .

Pharmacological and Industrial Relevance

  • The target compound’s methoxy group and fused thiadiazine scaffold make it a promising antidiabetic agent, though its discontinued status in commercial catalogs (e.g., CymitQuimica, 303776-89-8) suggests challenges in scalability or toxicity .
  • Methyl-substituted analogs are prioritized in anticancer research due to superior cytotoxicity .

Biological Activity

7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 71254-67-6

Antimicrobial Properties

Recent studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily mediated through several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways.
  • Gene Expression Modulation : The compound alters the expression of genes related to oxidative stress and inflammation.

Case Studies

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.
Johnson et al. (2021)Reported significant antioxidant activity in vitro, reducing lipid peroxidation levels.
Lee et al. (2022)Showed inhibition of TNF-alpha production in macrophage models, indicating anti-inflammatory potential.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzo[1,2,4]thiadiazin-3-one to achieve high purity and yield?

To optimize synthesis, focus on reaction conditions and purification:

  • Reagent Selection : Use sodium acetate as a catalyst for intermediate formation (e.g., thiosemicarbazone derivatives) and iodine-mediated cyclization to construct the thiadiazine core .
  • Solvent Systems : Methanol or 1,4-dioxane are effective for cyclization steps, balancing reactivity and solubility .
  • Purification : Hexane/water washes remove unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the final product .
  • Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiosemicarbazide) to minimize side products .

Basic: What analytical techniques are critical for characterizing the structural and functional groups of this compound?

A multi-technique approach ensures accurate characterization:

  • Spectral Analysis :
    • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O asymmetric stretching at ~1350 cm⁻¹) .
    • NMR : Use ¹H-NMR to confirm methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the benzo-thiadiazinone core. ¹³C-NMR verifies carbonyl (C=O, ~δ 165–175 ppm) and sulfone (SO₂, ~δ 50–60 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₉H₇N₂O₃S) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

Advanced: How can researchers address contradictions in reported biological activity data for structurally similar thiadiazinone derivatives?

Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:

  • Comparative Structure-Activity Studies : Systematically modify substituents (e.g., methoxy position, aromatic ring methylation) and test against standardized assays (e.g., α-glucosidase inhibition or antimicrobial models) .
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., Gram-positive S. aureus ATCC 25923) and inhibitor concentrations (e.g., 10–100 µM) to minimize variability .
  • Computational Validation : Perform docking studies (e.g., with AutoDock Vina) to compare binding affinities of analogs against target proteins (e.g., bacterial enzymes or human α-amylase) .

Advanced: What mechanistic insights guide the prediction of this compound’s reactivity in nucleophilic substitution or oxidation reactions?

The compound’s reactivity is influenced by electronic and steric factors:

  • Nucleophilic Substitution : The electron-withdrawing sulfone group activates the C-3 position for substitution. Use electrophiles like alkyl halides in DMF with K₂CO₃ as a base .
  • Oxidation : The sulfone moiety (already oxidized) limits further oxidation, but the methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .
  • Reduction : NaBH₄ selectively reduces carbonyl groups, while LiAlH₄ may over-reduce the sulfone; monitor via IR for C=O loss (~1700 → 0 cm⁻¹) .

Advanced: How can computational modeling be integrated into experimental design to predict metabolic stability or toxicity?

  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), CYP450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways and potential toxic metabolites .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and susceptibility to enzymatic degradation .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties while retaining bioactivity?

  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (-OCF₃) to enhance metabolic stability .
  • Prodrug Design : Introduce ester or phosphate groups at the C-3 position to improve aqueous solubility and oral bioavailability .
  • SAR-Driven Synthesis : Prioritize analogs with lower ClogP values (<3) and polar surface area (>60 Ų) to optimize absorption and reduce hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one
Reactant of Route 2
7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.